molecular formula C16H23N3O4 B5634720 8-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5634720
M. Wt: 321.37 g/mol
InChI Key: NVXYCBNTYXKEQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirooxazolidine-2,4-dione derivatives, which share structural similarities with the compound , involves multiple steps, including the evaluation as cholinergic agents in both in vitro and in vivo tests. These compounds exhibit affinity for cortical M1 receptors and demonstrate significant pharmacological activity, highlighting the importance of the spirocyclic framework as a template for drug design (Tsukamoto et al., 1993). Another study describes the preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, emphasizing the role of substituents in supramolecular arrangements and showcasing the synthesis versatility of spirocyclic compounds (Graus et al., 2010).

Molecular Structure Analysis

The structural analysis of spirocyclic compounds reveals the significance of their 3D conformation for biological activity. The crystal structure of certain derivatives provides insights into the impact of molecular geometry on their physical and chemical properties, leading to a better understanding of their behavior in biological systems (Collins et al., 1994).

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions, including stereoselective synthesis and cyclization, which are crucial for their functionalization and application in medicinal chemistry. The synthesis of 1-oxa-8-heteraspiro[4.5]decan-2-ones, for instance, involves novel formation techniques and demonstrates the compounds' reactivity and potential for yielding biologically active heterocyclic compounds (Satyamurthy et al., 1984).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. For example, some isoxazole derivatives have been found to inhibit BRD4, a protein involved in cancer progression .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

8-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-10-12(11(2)23-17-10)9-19-6-4-16(5-7-19)13(15(21)22)8-14(20)18(16)3/h13H,4-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXYCBNTYXKEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3,5-Dimethylisoxazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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